molecular formula C16H11N3O3 B1676096 STAT5抑制剂 CAS No. 285986-31-4

STAT5抑制剂

货号 B1676096
CAS 编号: 285986-31-4
分子量: 293.28 g/mol
InChI 键: DAVIKTBRCQWOGT-GIJQJNRQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone that specifically suppresses STAT5 (IC₅₀ = 47 µM) by binding to its SH2 domain . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .


Synthesis Analysis

The development of STAT5 inhibitors has involved modifying STAT3 inhibitors to produce selectivity for STAT5 . The lead identified from this library shows nanomolar activity in vitro and induces leukemia cell death at 5 µM . A library of compounds based on the resulting 1,4-benzodiazepine-2,5-dione structure were prepared .


Molecular Structure Analysis

The STAT5 Inhibitor specifically suppresses STAT5 by binding to its SH2 domain . Analysis of molecular interactions in the SH2 domains of both STAT1 and STAT5 proteins with the ligand revealed few conserved amino acid residues which are responsible to stabilize the ligands within the binding pocket through bonded and non-bonded interactions .


Chemical Reactions Analysis

The STAT5 Inhibitor has been confirmed as a specific STAT5 inhibitor by analyzing the inhibitory activity of these compounds on STAT5-dependent luciferase activity compared with NF-κB–dependent transcriptional activity .


Physical And Chemical Properties Analysis

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone . Its chemical formula is C₁₆H₁₁N₃O₃ .

科学研究应用

STAT抑制剂开发进展

一项综合审查了2011年至2015年的STAT抑制剂专利,强调了针对STAT3和STAT5蛋白进行癌症治疗的临床效用。该审查详细介绍了抑制的方式和部位、评估的适应症以及抑制剂的相对效力,突出了针对STAT蛋白的多种方法,特别是在学术界和工业界。尽管取得了进展,直接的STAT3和STAT5抑制剂在达到临床应用方面面临挑战,突显了对定向治疗干预的持续需求(Lai et al., 2015)

抑制STAT5的新方法

基于金属的抑制剂

一种新型的钌(II)配合物展示了对STAT5B DNA结合和转录的优越抑制活性,是第一个针对STAT5B二聚体化的金属基抑制剂。该化合物选择性地抑制了STAT5B的磷酸化而不影响STAT5B的表达水平,为血液恶性肿瘤和炎症提供了独特的治疗策略(Liu et al., 2016)

小分子抑制剂

研究发现了能够阻止Stat5a/b磷酸化和二聚化的小分子抑制剂,显示了对前列腺癌和慢性髓样白血病(CML)的治疗潜力。这些抑制剂抑制了Stat5a/b的核转位,并在实验模型和患者样本中展示了疗效,突出了它们在临床开发中的潜力(Liao et al., 2015)

治疗意义和挑战

血液恶性肿瘤中的抑制剂

JAK-STAT途径在各种癌症中的作用促使了开发抑制STAT5激活的化合物。尽管在体外具有很强的效力,但STAT5抑制剂的临床试验有限。新兴的临床研究表明这些抑制剂可以减少白血病对酪氨酸激酶抑制剂的耐药性,表明它们具有潜在的治疗价值(Tolomeo et al., 2020)

未来方向

The use of Jak inhibitors as therapy for a variety of autoimmune and malignant disorders has increased substantially . The development of therapeutic agents able to discriminate between the individual functions of Stat5 in different subcellular compartments might become desirable for effective tumor therapy and the prevention of side effects in normal tissues .

属性

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STAT5 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT5 Inhibitor
Reactant of Route 2
Reactant of Route 2
STAT5 Inhibitor

Citations

For This Compound
1,160
Citations
EA Nelson, SR Walker, E Weisberg… - Blood, The Journal …, 2011 - ashpublications.org
… In conclusion, we have identified pimozide as a STAT5 inhibitor that is effective in models of CML. The efficacy of pimozide against resistant mutants of BCR/ABL, and its beneficial …
Number of citations: 317 ashpublications.org
X Wang, X Ding, J Yan, Z Lu, H Cao, X Ni… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… of STAT5 inhibitor on atherosclerotic therapy for ApoE -/- mice fed with HFD and clarify the underlying mechanisms. Our results demonstrated that treatment with STAT5 inhibitor could …
Number of citations: 14 www.ncbi.nlm.nih.gov
EA Nelson, SR Walker, M Xiang, E Weisberg… - Genes & …, 2012 - journals.sagepub.com
… Pimozide was identified as a STAT5 inhibitor through a cell-based screen in which drugs … In this study, we show that pimozide is a STAT5 inhibitor in AML cells containing constitutively …
Number of citations: 117 journals.sagepub.com
C Maranto, V Udhane, J Jia, R Verma, G Müller-Newen… - Cancers, 2020 - mdpi.com
… We developed a lead Stat5 inhibitor, IST5, using in silico … nucleoside IST5 is a potent Stat5 inhibitor with high transcriptomic specificity … for a Stat5 inhibitor for therapeutic use in humans. …
Number of citations: 5 www.mdpi.com
A Orlova, C Wagner, ED de Araujo, D Bajusz… - Cancers, 2019 - mdpi.com
… Although multiple studies using molecular modeling or computational dynamics have been insightful in STAT5 inhibitor design, protein-inhibitor complexes characterized with atomic-…
Number of citations: 70 www.mdpi.com
M Brachet-Botineau, M Deynoux, N Vallet, M Polomski… - Cancers, 2019 - mdpi.com
… to EC 50 values obtained with the STAT5 inhibitor pimozide (unpublished data) indicating that … treatments with a STAT5 inhibitor might efficiently eliminate resistant CML and AML cells. …
Number of citations: 17 www.mdpi.com
Z Liao, L Gu, J Vergalli, SA Mariani… - Molecular cancer …, 2015 - AACR
… Discovery of small molecule Stat5 inhibitor IST5-002 through in silico database screen … Ex vivo organ culture testing of Stat5-inhibitor efficacy in clinical prostate cancers …
Number of citations: 47 aacrjournals.org
AA Cumaraswamy, AM Lewis, M Geletu… - ACS medicinal …, 2014 - ACS Publications
We herein report the design and synthesis of the first nanomolar binding inhibitor of STAT5 protein. Lead compound 13a, possessing a phosphotyrosyl-mimicking salicylic acid group, …
Number of citations: 70 pubs.acs.org
B Wingelhofer, B Maurer, EC Heyes… - Leukemia, 2018 - nature.com
… Here, we developed and extensively characterized the novel SH2 domain-targeting STAT5 inhibitor AC-4–130. Moreover, we demonstrated FLT3-ITD + AML cell sensitivity to AC-4–130 …
Number of citations: 131 www.nature.com
N Gumus, C Gunduz… - Journal of Biomolecular …, 2023 - Taylor & Francis
… In this study, it was investigated whether suppression of STAT5 via a “STAT5 inhibitor” Pimozide … In conclusion, we consider that STAT5 inhibitor Pimozide can be a good alternative or …
Number of citations: 1 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。